7-Bromoimidazo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H4BrN5. It is a derivative of imidazo[2,1-f][1,2,4]triazine, where a bromine atom is substituted at the 7th position. This compound is known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazine typically involves multiple steps. One common method starts with the reaction of a compound IX with a compound X under alkaline conditions to form compound XI. Compound XI then undergoes a ring-closing reaction with formamidine acetate to yield compound XII. Finally, compound XII is reacted with a bromination reagent to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer reaction steps, simple operations, high yield, and mild reaction conditions, making it suitable for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of imidazo[2,1-f][1,2,4]triazine .
Scientific Research Applications
7-Bromoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly as an intermediate in the synthesis of adenosine deaminase inhibitors.
Industry: Utilized in the production of various chemical products
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of adenosine deaminase inhibitors, it affects the enzyme’s activity by modulating the levels of adenosine and deoxyadenosine, which in turn influences lymphocytic growth and function .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
- 7-Bromoimidazo[2,1-f][1,2,4]triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmacologically active compounds, particularly adenosine deaminase inhibitors, highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C5H3BrN4 |
---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
7-bromoimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H |
InChI Key |
WMYDNPLJGVOXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.